molecular formula C27H27ClN4O2S2 B15084394 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide CAS No. 618432-44-3

2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide

Cat. No.: B15084394
CAS No.: 618432-44-3
M. Wt: 539.1 g/mol
InChI Key: ISRYLBCQEIRPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a tetrahydrocyclopenta thieno pyrimidinone core, and a diethylamino phenyl acetamide moiety

Preparation Methods

The synthesis of 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide typically involves multiple steps:

    Formation of the thieno[2,3-d]pyrimidinone core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This can be achieved through various substitution reactions.

    Attachment of the diethylamino phenyl acetamide moiety: This step usually involves amide bond formation through condensation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Various substitution reactions can introduce different groups into the molecule, potentially enhancing its activity or stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl group and the diethylamino phenyl acetamide moiety may interact with enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(diethylamino)phenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their properties and applications.

Properties

CAS No.

618432-44-3

Molecular Formula

C27H27ClN4O2S2

Molecular Weight

539.1 g/mol

IUPAC Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-[4-(diethylamino)phenyl]acetamide

InChI

InChI=1S/C27H27ClN4O2S2/c1-3-31(4-2)19-14-10-18(11-15-19)29-23(33)16-35-27-30-25-24(21-6-5-7-22(21)36-25)26(34)32(27)20-12-8-17(28)9-13-20/h8-15H,3-7,16H2,1-2H3,(H,29,33)

InChI Key

ISRYLBCQEIRPKE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.